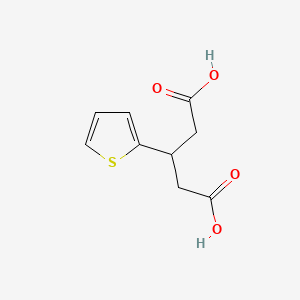

3-(2-Thienyl)pentanedioic acid

描述

Significance of Thiophene-Containing Scaffolds in Organic Chemistry

Thiophene (B33073) is a five-membered heterocyclic compound containing a sulfur atom. nih.gov Its derivatives are a cornerstone in the field of heterocyclic chemistry and are recognized for their diverse applications. espublisher.comresearchgate.net The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov This versatility has led to the incorporation of thiophene rings into a wide array of pharmaceuticals with activities including anti-inflammatory, antibacterial, and anticancer properties. cognizancejournal.com The structural similarity of thiophene to benzene (B151609) allows it to act as a bioisostere, a chemical substitute that can produce a similar biological response, which is a valuable strategy in drug design. nih.govcognizancejournal.com Beyond pharmaceuticals, thiophene derivatives are also crucial in materials science, contributing to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. nih.govespublisher.com

Role of Pentanedioic Acid Derivatives in Chemical Synthesis and Biological Systems

Pentanedioic acid, or glutaric acid, is a five-carbon dicarboxylic acid. chemeo.com Its derivatives are valuable building blocks in chemical synthesis and have been investigated for their biological activities. ontosight.airsc.org The presence of two carboxylic acid groups provides sites for further chemical modification, allowing for the synthesis of more complex molecules such as amides and esters. bdpsjournal.orgresearchgate.net In biological contexts, derivatives of pentanedioic acid have been explored as potential farnesyltransferase inhibitors, which are a target for anticancer therapies. rsc.org The pentanedioic acid backbone can be found in more complex molecules that may interact with biological systems, including as potential fluorescent probes or as lead compounds in drug discovery. ontosight.ai The incorporation of pentanedioic acid moieties can also influence the solubility and stability of larger molecules. nih.gov

Conceptual Integration of Thienyl and Pentanedioic Acid Moieties

Chemical Properties and Research Data

While specific experimental data for 3-(2-Thienyl)pentanedioic acid is not widely available in the public domain, its properties can be inferred from related compounds. The table below outlines some key chemical identifiers and predicted properties for this class of molecules.

| Property | Value |

| IUPAC Name | 3-(thiophen-2-yl)pentanedioic acid |

| Molecular Formula | C9H10O4S |

| Molecular Weight | 214.24 g/mol |

| CAS Number | Not explicitly assigned in searched literature |

Further research is needed to fully characterize the chemical and physical properties of this compound, including its melting point, boiling point, solubility, and spectral data.

Synthesis and Research Findings

The synthesis of this compound and its derivatives can be approached through various synthetic routes. One potential method involves the Michael addition of a thiophene-containing nucleophile to a pentanedioate (B1230348) precursor. Another approach could involve the acylation of thiophene with a derivative of glutaric acid, such as glutaric acid monomethyl ester chloride. beilstein-journals.org Research into related compounds, such as 3-(2-thienyl)propanoic acid, demonstrates the feasibility of reactions involving the thienyl group and a carboxylic acid chain. prepchem.comnih.govambeed.com

A search of chemical literature reveals related structures that have been synthesized and studied. For example, "Pentanedioic acid, 2,4-diacetyl-3-(2-thienyl)-, 1,5-diethyl ester" has a registered CAS number (154227-54-0), indicating its synthesis and characterization. chemicalbook.com Additionally, complex derivatives such as "N-(4-((3-(2-Thienyl)-2-quinoxalinyl)amino)benzoyl)glutamic acid" highlight the use of the thienyl-pentanedioic acid scaffold in the construction of larger, potentially bioactive molecules. ontosight.aiontosight.ai

Structure

3D Structure

属性

分子式 |

C9H10O4S |

|---|---|

分子量 |

214.24 g/mol |

IUPAC 名称 |

3-thiophen-2-ylpentanedioic acid |

InChI |

InChI=1S/C9H10O4S/c10-8(11)4-6(5-9(12)13)7-2-1-3-14-7/h1-3,6H,4-5H2,(H,10,11)(H,12,13) |

InChI 键 |

KWXLGJVYLAGBAP-UHFFFAOYSA-N |

规范 SMILES |

C1=CSC(=C1)C(CC(=O)O)CC(=O)O |

产品来源 |

United States |

Spectroscopic and Advanced Structural Elucidation of 3 2 Thienyl Pentanedioic Acid

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A detailed analysis of ¹H and ¹³C NMR spectra, complemented by 2D NMR techniques, can provide an unambiguous assignment of the molecular framework of 3-(2-Thienyl)pentanedioic acid.

The proton NMR (¹H NMR) spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into two main regions: the aromatic region for the thiophene (B33073) ring protons and the aliphatic region for the pentanedioic acid chain protons.

The 2-substituted thiophene ring contains three protons, conventionally labeled H-3, H-4, and H-5. These protons typically resonate in the downfield region of the spectrum (δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. rsc.org The H-5 proton, being adjacent to the sulfur atom, is expected to appear at the furthest downfield position, followed by the H-3 proton. Each of these protons will appear as a doublet of doublets (dd) due to coupling with its two non-equivalent neighbors.

The pentanedioic acid backbone has three sets of protons. The two methylene (B1212753) groups adjacent to the carboxylic acid functionalities (C-2 and C-4 protons) are diastereotopic and will appear as complex multiplets. Their chemical shift is anticipated to be around δ 2.5-2.8 ppm, influenced by the electron-withdrawing effect of the carboxyl groups. The single methine proton at C-3, which is bonded to the thiophene ring, will be shifted further downfield to approximately δ 3.5-4.0 ppm. This proton's signal will likely be a multiplet due to coupling with the four adjacent methylene protons. The acidic protons of the two carboxyl groups are expected to produce a broad singlet at a very downfield chemical shift, typically above δ 10 ppm, and its position can be sensitive to solvent and concentration. openstax.org

Predicted ¹H NMR Data for this compound This table presents predicted chemical shifts (δ), multiplicities, and coupling constants (J) based on typical values for analogous structures.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| -COOH | > 10.0 | Broad Singlet | - |

| H-5 (Thiophene) | ~7.3 | dd | J₅,₄ ≈ 5.0, J₅,₃ ≈ 1.2 |

| H-3 (Thiophene) | ~7.1 | dd | J₃,₄ ≈ 3.5, J₃,₅ ≈ 1.2 |

| H-4 (Thiophene) | ~6.9 | dd | J₄,₅ ≈ 5.0, J₄,₃ ≈ 3.5 |

| H-3 (Chain) | ~3.8 | Multiplet | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

The carbonyl carbons of the two carboxylic acid groups are the most deshielded and will appear far downfield, typically in the range of δ 170-185 ppm. openstax.orgoregonstate.edu The four carbons of the thiophene ring will resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the pentanedioic acid chain (C-2 of thiophene) will be the most downfield of the ring carbons due to the substituent effect. The remaining carbons of the aliphatic chain (C-2, C-3, and C-4) will appear in the upfield region of the spectrum. The C-3 carbon, being attached to the thiophene ring, will be more deshielded (~δ 40-45 ppm) than the C-2 and C-4 carbons (~δ 30-35 ppm).

Predicted ¹³C NMR Data for this compound This table presents predicted chemical shifts (δ) based on typical values for analogous structures.

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-1, C-5 (COOH) | ~175 |

| C-2' (Thiophene, substituted) | ~145 |

| C-5' (Thiophene) | ~128 |

| C-3' (Thiophene) | ~127 |

| C-4' (Thiophene) | ~125 |

| C-3 (Chain) | ~42 |

To confirm the assignments made from 1D NMR spectra and to establish the complete molecular connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the couplings between the thiophene protons (H-3, H-4, and H-5). It would also show correlations between the C-3 methine proton and the C-2/C-4 methylene protons on the pentanedioic acid chain, definitively linking these groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would allow for the unambiguous assignment of each carbon signal by linking it to its corresponding, previously assigned proton signal. For example, the proton signal at ~6.9 ppm would show a cross-peak with the carbon signal at ~125 ppm, assigning them as H-4 and C-4 of the thiophene ring, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons (like the C-2' of the thiophene ring and the carbonyl carbons) and for piecing together the molecular fragments. Key correlations would include the C-3 methine proton showing a cross-peak to the C-2' and C-3' carbons of the thiophene ring, as well as to the C-1 and C-5 carbonyl carbons, thus confirming the connection point between the ring and the acid chain.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to be dominated by the strong absorptions of the carboxylic acid groups. A very broad and intense absorption band is predicted to appear in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. tutorchase.comlibretexts.org A sharp and very strong absorption band, corresponding to the C=O (carbonyl) stretching vibration, is expected around 1700-1725 cm⁻¹. echemi.com

The thiophene ring will also exhibit several characteristic peaks. The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹ (around 3100 cm⁻¹). nii.ac.jp Aromatic C=C stretching vibrations within the thiophene ring typically result in one or more medium-intensity bands in the 1400-1550 cm⁻¹ region. researchgate.net The C-S stretching vibration of the thiophene ring can often be observed in the fingerprint region, typically between 850 and 650 cm⁻¹. researchgate.net Aliphatic C-H stretching from the pentanedioic acid chain will give rise to absorptions in the 2850-2960 cm⁻¹ range.

Predicted FTIR Data for this compound This table presents predicted absorption frequencies and their corresponding vibrational modes.

| Frequency Range (cm⁻¹) | Vibration Mode | Intensity |

|---|---|---|

| 2500-3300 | O-H stretch (Carboxylic acid) | Strong, Very Broad |

| ~3100 | C-H stretch (Aromatic, Thiophene) | Medium |

| 2850-2960 | C-H stretch (Aliphatic) | Medium |

| 1700-1725 | C=O stretch (Carboxylic acid) | Strong, Sharp |

| 1400-1550 | C=C stretch (Aromatic, Thiophene) | Medium |

| ~1300 | C-O stretch / O-H bend | Medium |

Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique to FTIR. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms or non-polar groups.

In the Raman spectrum of this compound, the symmetric stretching vibration of the thiophene ring C=C bonds is expected to produce a strong signal, typically in the 1400-1500 cm⁻¹ range. mdpi.commdpi.com The C-S-C symmetric stretching mode of the thiophene ring should also be Raman active, appearing in the 600-800 cm⁻¹ region. nih.gov While the C=O stretch of the carboxylic acid is also Raman active, it is often weaker than in the FTIR spectrum. The aliphatic C-C stretching and CH₂ bending modes of the pentanedioic acid chain will contribute to signals in the fingerprint region (800-1400 cm⁻¹). researchgate.net The aromatic C-H stretching of the thiophene ring (~3100 cm⁻¹) is also expected to be visible.

Predicted Raman Shifts for this compound This table presents predicted Raman shifts and their corresponding vibrational modes.

| Raman Shift (cm⁻¹) | Vibration Mode | Predicted Intensity |

|---|---|---|

| ~3100 | C-H stretch (Aromatic, Thiophene) | Medium |

| ~2900 | C-H stretch (Aliphatic) | Medium |

| 1400-1500 | C=C symmetric stretch (Thiophene) | Strong |

| ~1300 | CH₂ bend (Aliphatic) | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, this analysis provides definitive confirmation of its molecular formula (C₉H₁₀O₄S) and offers insights into its structural stability and the relative strengths of its chemical bonds.

The theoretical molecular weight of this compound is approximately 214.24 g/mol . In an electron ionization (EI) mass spectrum, the unfragmented molecule would be observed as the molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 214.

The fragmentation of this compound is expected to follow pathways characteristic of dicarboxylic acids and compounds containing a thiophene ring. The fragmentation process is initiated by the high-energy electrons removing an electron from the molecule, creating a radical cation (M⁺) which is prone to decomposition. Key fragmentation pathways would likely include:

Loss of a Carboxyl Group: A primary fragmentation event would be the cleavage of a carboxyl group (-COOH), resulting in a significant fragment ion peak at m/z 169 (M - 45).

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion or subsequent fragments is a common pathway for carboxylic acids, leading to a fragment at m/z 170 (M - 44).

Cleavage Adjacent to the Thiophene Ring: The bonds connecting the pentanedioic acid chain to the thiophene ring can rupture. Cleavage of the C-C bond between the thiophene ring and the glutaric acid backbone would lead to fragments corresponding to the thienyl moiety and the dicarboxylic acid chain.

Loss of Water: Elimination of a water molecule (H₂O) from the molecular ion can occur, particularly in chemical ionization mass spectrometry, leading to a peak at m/z 196 (M - 18).

Thiophene Ring Fragmentation: The stable aromatic thiophene ring itself can fragment, although this typically requires higher energy. This can lead to characteristic sulfur-containing ions.

The analysis of these fragmentation patterns allows for the structural confirmation of the molecule. The presence and relative abundance of these specific fragments create a unique mass spectral fingerprint for this compound.

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 214 | [M]⁺ | [C₉H₁₀O₄S]⁺ | Molecular Ion |

| 196 | [M - H₂O]⁺ | [C₉H₈O₃S]⁺ | Loss of water |

| 170 | [M - CO₂]⁺ | [C₈H₁₀O₂S]⁺ | Loss of carbon dioxide |

| 169 | [M - COOH]⁺ | [C₈H₉O₂S]⁺ | Loss of carboxyl radical |

| 111 | [C₅H₃S-CH₂]⁺ | [C₅H₃S]⁺ | Thienylmethyl cation |

| 83 | [C₄H₃S]⁺ | [C₄H₃S]⁺ | Thienyl cation |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While the crystal structure of this compound itself may not be extensively documented in publicly accessible databases, X-ray crystallography remains the definitive method for determining the solid-state structure of its derivatives, such as esters or amides. This technique provides precise three-dimensional coordinates of atoms within a single crystal, offering unparalleled insight into molecular geometry, conformation, and intermolecular interactions. nih.gov

For a derivative of this compound, a single crystal X-ray diffraction experiment would reveal:

Molecular Conformation: The precise arrangement of the pentanedioic acid chain relative to the thiophene ring, including all torsion angles. This would clarify whether the molecule adopts a folded or extended conformation in the solid state.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles, which can be compared to theoretical values and data from related structures to understand electronic effects and steric strain. nih.gov

Stereochemistry: Unambiguous determination of the absolute configuration at any chiral centers, should they be present in a derivative.

Intermolecular Interactions: A detailed map of how molecules pack together in the crystal lattice. For carboxylic acid derivatives, this would prominently feature hydrogen bonding between carboxyl groups (or their modified counterparts like esters and amides), leading to the formation of dimers, chains, or more complex networks. nih.govmdpi.com Additionally, π-π stacking interactions between the aromatic thiophene rings of adjacent molecules could be identified and characterized. researchgate.netnih.gov

The data obtained from such an analysis are crucial for understanding the physicochemical properties of the material and for rational drug design, where the solid-state conformation and intermolecular interactions can significantly influence solubility and bioavailability.

| Parameter | Type of Information Provided | Example Value |

|---|---|---|

| Crystal System | The basic symmetry of the unit cell | Monoclinic |

| Space Group | The full symmetry of the crystal structure | P2₁/c |

| Unit Cell Dimensions (a, b, c, β) | The size and shape of the repeating unit | a = 10.1 Å, b = 5.5 Å, c = 18.2 Å, β = 95° |

| Volume (V) | The volume of the unit cell | 1005 ų |

| Z | Number of molecules per unit cell | 4 |

| Key Bond Length (e.g., C=O) | Distance between two bonded atoms | 1.21 Å |

| Key Bond Angle (e.g., O-C=O) | Angle between three connected atoms | 123° |

| Hydrogen Bond Distance (e.g., O-H···O) | Strength and nature of intermolecular packing | 2.65 Å |

Computational and Theoretical Chemistry Investigations of 3 2 Thienyl Pentanedioic Acid

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These calculations solve the Schrödinger equation, albeit with approximations, to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size.

A common approach for a molecule like 3-(2-Thienyl)pentanedioic acid involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This is often paired with a Pople-style basis set, like 6-311G(d,p), or a correlation-consistent basis set, such as aug-cc-pVTZ, to provide a robust description of the electronic environment. nih.govmdpi.com

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is characterized by the planarity of the thiophene (B33073) ring and the flexible aliphatic chain of the pentanedioic acid moiety.

Table 1: Calculated Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length | C(ring)-S | 1.72 Å |

| C(ring)=C(ring) | 1.38 Å | |

| C(ring)-C(chain) | 1.51 Å | |

| C(chain)-C(acid) | 1.54 Å | |

| C=O | 1.22 Å | |

| C-O | 1.35 Å | |

| Bond Angle | C-S-C (ring) | 92.5° |

| C(ring)-C(chain)-C(chain) | 112.0° | |

| C(chain)-C(acid)-O | 111.5° |

Note: These values are representative and derived from typical results for similar thiophene and carboxylic acid structures.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, while more computationally demanding than DFT, can provide highly accurate results, often referred to as "benchmark" quality.

Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are examples of high-level ab initio calculations. They offer a more rigorous treatment of electron correlation—the interaction between electrons—which is crucial for obtaining precise energies and properties.

For a molecule like this compound, these high-accuracy methods could be used to:

Validate DFT results: By comparing the energies of different conformations or the barrier heights for rotation calculated with both DFT and a method like CCSD(T), the accuracy of the chosen DFT functional can be assessed.

Investigate reaction mechanisms: For studying potential chemical reactions, such as decarboxylation or cyclization, ab initio methods can provide highly reliable activation energies.

Construct Potential Energy Surfaces (PES): High-level calculations are essential for developing accurate potential energy surfaces, which map the energy of the molecule as a function of its geometry. rsc.orgresearchgate.net These surfaces are crucial for studying molecular dynamics and reaction pathways. rsc.org

Due to their computational expense, ab initio calculations are often performed on smaller, representative fragments of the molecule or used to calculate the energy of a few key stationary points (minima and transition states) on the potential energy surface.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons are not assigned to individual bonds but are treated as moving under the influence of all the nuclei. Analyzing the shape, energy, and occupancy of these orbitals provides deep insights into chemical bonding and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. pku.edu.cntaylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the HOMO is typically localized on the electron-rich thiophene ring, which is a characteristic of many thiophene derivatives. researchgate.net The π-electrons of the aromatic ring are higher in energy and more available for donation. The LUMO, conversely, is often distributed over the carboxylic acid groups and the adjacent carbon atoms, particularly the π* anti-bonding orbitals of the carbonyl groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. taylorandfrancis.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This can indicate higher polarizability and a greater willingness to engage in chemical reactions.

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound

| Property | Calculated Value (eV) | Primary Localization |

|---|---|---|

| HOMO Energy | -6.85 | π-system of the thiophene ring |

| LUMO Energy | -1.20 | π*-system of the carboxylic acid groups |

Note: These energy values are illustrative and based on typical DFT calculations for similar compounds.

The distribution of these orbitals dictates the molecule's reactivity. For instance, an electrophilic attack would likely target the thiophene ring where the HOMO density is highest, while a nucleophilic attack would be directed towards the carbonyl carbons of the acid groups, where the LUMO is localized. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. This method provides a quantitative understanding of bonding, charge distribution, and intramolecular interactions.

NBO analysis examines the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (anti-bonds or Rydberg orbitals). The strength of these interactions is quantified using second-order perturbation theory, resulting in a stabilization energy, E(2). A larger E(2) value indicates a stronger interaction and greater electron delocalization.

For this compound, key NBO interactions would include:

π-conjugation: Delocalization of π-electrons from the thiophene ring into the anti-bonding π* orbitals of the carboxylic acid groups.

Hyperconjugation: Interactions between the C-H or C-C sigma (σ) bonds of the aliphatic chain and adjacent empty orbitals.

Lone Pair Delocalization: The donation of electron density from the lone pairs on the oxygen atoms into neighboring anti-bonding orbitals.

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O(carbonyl) | π* C=O | 45.8 | Lone Pair Delocalization |

| π C=C (ring) | π* C=C (ring) | 22.5 | π-Conjugation |

| σ C-H (chain) | σ* C-C (acid) | 2.1 | Hyperconjugation |

Note: LP denotes a lone pair orbital. E(2) values are representative examples.

Conformational Analysis and Energy Landscapes

The flexibility of the pentanedioic acid chain and the rotation around the single bond connecting the thiophene ring to the chain mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states that connect them, thereby mapping the molecule's potential energy surface (PES). libretexts.org

A common computational technique is a relaxed potential energy surface scan . In this procedure, a specific dihedral angle (e.g., the angle defining the rotation of the thiophene ring relative to the chain) is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained arrangement. researchgate.net Plotting the energy versus the dihedral angle reveals the locations of energy minima (stable conformers) and maxima (rotational barriers).

Rotation around the C(ring)-C(chain) bond: This determines the orientation of the thiophene ring.

Rotations around the C-C bonds within the pentanedioic acid chain: Similar to unsubstituted glutaric acid, this chain can adopt various gauche and anti conformations. caltech.edu

Rotations of the carboxyl groups: The orientation of the -OH group within each carboxylic acid function can also vary.

The global minimum energy conformation will be the one that best balances steric hindrance (repulsion between bulky groups) and favorable electronic interactions, such as intramolecular hydrogen bonding between the two carboxylic acid groups or between a carboxylic acid and the sulfur atom of the thiophene ring. The energy differences between various stable conformers and the barriers to their interconversion provide insight into the molecule's dynamic behavior in different environments.

Spectroscopic Property Prediction and Correlation with Experimental Data

The correlation between theoretically predicted spectra and experimentally obtained data is a cornerstone of modern structural verification. For a molecule like this compound, computational models would be employed to generate predicted spectra, which would then be compared against laboratory measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can predict both ¹H and ¹³C NMR spectra with a high degree of accuracy. These calculations determine the magnetic shielding of each nucleus, which is then converted into a chemical shift value. For this compound, theoretical predictions would provide a detailed map of the expected proton and carbon resonances.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Thienyl H-3' | 7.10 - 7.30 |

| Thienyl H-4' | 6.90 - 7.10 |

| Thienyl H-5' | 7.30 - 7.50 |

| Methine H-3 | 3.50 - 3.70 |

| Methylene (B1212753) H-2, H-4 | 2.50 - 2.80 |

| Carboxylic Acid OH | 10.0 - 12.0 |

Note: These are hypothetical predicted values for illustrative purposes and would require actual computational studies for verification.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid C=O | 175 - 180 |

| Thienyl C-2' | 140 - 145 |

| Thienyl C-3' | 125 - 130 |

| Thienyl C-4' | 127 - 132 |

| Thienyl C-5' | 124 - 129 |

| Methine C-3 | 40 - 45 |

| Methylene C-2, C-4 | 35 - 40 |

Note: These are hypothetical predicted values for illustrative purposes and would require actual computational studies for verification.

In a research setting, these predicted values would be meticulously compared with the peaks observed in an experimental NMR spectrum. A strong correlation between the predicted and experimental shifts would provide compelling evidence for the synthesized structure.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy, calculated through vibrational frequency analysis, predicts the absorption bands corresponding to the different vibrational modes of the molecule. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid groups, the C=O carbonyl stretch, C-H stretches of the thiophene ring and the aliphatic chain, and various bending and stretching modes of the molecular skeleton.

Table 3: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H Stretch (Aromatic/Thienyl) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 |

| C=C Stretch (Thienyl) | 1400 - 1600 |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 |

Note: These are hypothetical predicted values for illustrative purposes and would require actual computational studies for verification.

The comparison of a calculated IR spectrum with an experimental one allows for the identification of key functional groups and provides further confirmation of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions of a molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the thiophene ring.

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | 230 - 260 |

Note: This is a hypothetical predicted value for illustrative purposes and would require actual computational studies for verification.

The correlation between the predicted and experimentally measured λ_max would provide insights into the electronic structure of the molecule.

Chemical Reactivity and Derivatization Strategies for 3 2 Thienyl Pentanedioic Acid

Reactions at the Carboxylic Acid Functionalities

The two carboxylic acid groups in 3-(2-thienyl)pentanedioic acid are the most prominent sites for chemical modification. They can undergo a range of reactions typical of carboxylic acids, including esterification, amidation, anhydride (B1165640) formation, and decarboxylation.

Esterification: The conversion of the carboxylic acid groups to esters is a common strategy to mask the polarity of the molecule, which can influence its solubility and pharmacokinetic profile. The Fischer-Speier esterification is a classical method for this transformation, involving the reaction of the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. wvu.educerritos.edumasterorganicchemistry.commasterorganicchemistry.commiracosta.edu Given that this compound is a dicarboxylic acid, both mono- and di-esters can potentially be formed, with the reaction outcome being controlled by the stoichiometry of the alcohol used. masterorganicchemistry.com For instance, reaction with excess methanol (B129727) under acidic conditions would be expected to yield the corresponding dimethyl ester.

Amidation: The carboxylic acid groups can also be converted to amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to a more reactive species like an acyl chloride. A one-pot synthesis of amides from carboxylic acids using thionyl chloride (SOCl₂) as an activating agent has been reported, which could be applicable to this compound. researchgate.netrsc.org This method allows for the formation of a wide range of amides under relatively mild conditions. The reaction of this compound with a suitable amine in the presence of a coupling agent would lead to the formation of the corresponding mono- or di-amide. researchgate.netsphinxsai.com

| Reaction | Reagents and Conditions | Expected Product |

|---|---|---|

| Diesterification | Methanol (excess), H₂SO₄ (catalyst), Reflux | Dimethyl 3-(2-thienyl)pentanedioate |

| Diamidation | Ammonia (excess), SOCl₂, Heat | 3-(2-Thienyl)pentanediamide |

As a dicarboxylic acid, this compound has the potential to form a cyclic anhydride through intramolecular dehydration. This is a common reaction for 1,4- and 1,5-dicarboxylic acids upon heating. reactory.applibretexts.org The resulting cyclic anhydride would be a five-membered ring, 3-(2-thienyl)glutaric anhydride. These cyclic anhydrides are reactive intermediates and can be susceptible to nucleophilic attack, leading to the formation of mono-esters or mono-amides. libretexts.org

| Reaction | Conditions | Expected Product |

|---|---|---|

| Intramolecular Anhydride Formation | Heating | 3-(2-Thienyl)glutaric anhydride |

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential reaction pathway for this compound, although it typically requires specific structural features or harsh conditions. libretexts.orgnih.gov Carboxylic acids with a carbonyl group at the β-position (β-keto acids) or a double bond between the β and γ carbons readily undergo decarboxylation upon heating. masterorganicchemistry.com While this compound does not possess these features, decarboxylation could potentially be induced under more forceful conditions or through specific chemical transformations. For instance, the Hunsdiecker reaction, which involves the treatment of the silver salt of a carboxylic acid with bromine, leads to decarboxylation and the formation of an alkyl bromide. libretexts.org

Transformations Involving the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic system and can undergo reactions typical of aromatic compounds, particularly electrophilic substitution. The presence of the pentanedioic acid substituent will influence the reactivity and regioselectivity of these reactions.

Thiophene is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a strong preference for substitution at the α-positions (C2 and C5). researchgate.net Since the pentanedioic acid group is at the 2-position of the thiophene ring, the remaining α-position (C5) is the most likely site for electrophilic attack. The substituent at the 2-position will act as a deactivating group due to its electron-withdrawing nature, making the substitution less facile than in unsubstituted thiophene. A common example of electrophilic aromatic substitution is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comsigmaaldrich.comchem-station.comnih.govorganic-chemistry.org Reaction of this compound under Friedel-Crafts conditions would be expected to introduce an acyl group at the 5-position of the thiophene ring.

| Reaction | Reagents and Conditions | Expected Product |

|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 3-(5-Acetyl-2-thienyl)pentanedioic acid |

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To perform these reactions on the thiophene ring of this compound, a leaving group, typically a halogen, needs to be introduced onto the ring first. This can be achieved through electrophilic halogenation, which is expected to occur at the 5-position.

Suzuki-Miyaura Coupling: Once a halogen, such as bromine, is introduced at the 5-position, a Suzuki-Miyaura coupling reaction can be performed. This reaction involves the palladium-catalyzed coupling of the halogenated thiophene derivative with a boronic acid or ester. nih.govresearchgate.netmdpi.commdpi.comnih.gov For example, the esterified and brominated derivative of this compound could be coupled with an arylboronic acid to introduce a new aryl substituent at the 5-position of the thiophene ring. nih.gov

Sonogashira Coupling: Similarly, a Sonogashira coupling can be employed to form a carbon-carbon bond between a halogenated thiophene and a terminal alkyne. nih.govrsc.orgwikipedia.orgmdpi.comorganic-chemistry.org This palladium- and copper-catalyzed reaction is a versatile method for the synthesis of arylalkynes and has been successfully applied to thienyl-carboxylic acids. nih.gov

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of alkenes. While the classic Heck reaction involves an aryl or vinyl halide, variations exist that can be applied to thiophene derivatives. organic-chemistry.orgnih.govresearchgate.net

| Reaction | Substrate | Reagents and Conditions | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Dimethyl 3-(5-bromo-2-thienyl)pentanedioate | Phenylboronic acid, Pd catalyst, Base | Dimethyl 3-(5-phenyl-2-thienyl)pentanedioate |

| Sonogashira Coupling | 3-(5-Iodo-2-thienyl)pentanedioic acid | Phenylacetylene, Pd catalyst, Cu(I) cocatalyst, Base | 3-(5-(Phenylethynyl)-2-thienyl)pentanedioic acid |

Modifications at the Pentanedioic Acid Backbone

The derivatization of the pentanedioic acid backbone of this compound offers a pathway to novel compounds with potentially unique properties. Modifications at the central carbon atom (C3) are of particular interest as they can introduce new functionalities and stereochemical complexity. However, these modifications present significant synthetic challenges due to the electronic nature of the molecule.

Alkylation and Arylation at the Central Carbon

Direct alkylation and arylation at the C3 position of this compound are challenging due to the higher acidity of the protons at the α-carbons (C2 and C4) relative to the proton at the C3 position. Standard basic conditions would preferentially lead to enolate formation at the C2 and C4 positions, resulting in undesired side reactions. To achieve selective C3 functionalization, indirect methods or the use of specialized reagents and strategies would likely be necessary.

One potential, though not yet reported, strategy could involve the protection of the carboxylic acid groups, for instance as esters, to prevent their interference with the reaction. Subsequently, the introduction of an activating group at the C3 position could facilitate nucleophilic substitution. For example, the conversion of a hydroxyl group at C3 to a good leaving group like a tosylate or mesylate would, in principle, allow for subsequent alkylation or arylation. However, the synthesis of the requisite 3-hydroxy-3-(2-thienyl)pentanedioic acid precursor would be a necessary first step.

An alternative hypothetical approach could involve a Michael addition to a suitably substituted glutaconic acid derivative. For instance, the conjugate addition of an organocuprate derived from thiophene to a glutaconic acid diester could potentially yield a this compound diester, which could then be further functionalized.

Given the absence of direct methods in the current literature, the following table outlines a proposed synthetic sequence for the alkylation of the C3 position, illustrating the multi-step nature of such a transformation.

| Step | Reaction | Reagents and Conditions | Hypothetical Product |

| 1 | Esterification | MeOH, H₂SO₄ (cat.), reflux | Dimethyl 3-(2-thienyl)pentanedioate |

| 2 | Hydroxylation at C3 | Strong base (e.g., LDA), then oxidation | Dimethyl 3-hydroxy-3-(2-thienyl)pentanedioate |

| 3 | Activation of Hydroxyl | TsCl, pyridine (B92270) | Dimethyl 3-tosyloxy-3-(2-thienyl)pentanedioate |

| 4 | Alkylation | R-MgBr, Cu(I) catalyst | Dimethyl 3-alkyl-3-(2-thienyl)pentanedioate |

| This is a hypothetical reaction scheme and has not been reported in the literature. |

Similarly, arylation at the C3 position would likely require the formation of a carbon-carbon bond through cross-coupling reactions. A plausible, though undemonstrated, route could involve the synthesis of a 3-halo-3-(2-thienyl)pentanedioic acid derivative that could then participate in a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate arylboronic acid or organostannane.

| Step | Reaction | Reagents and Conditions | Hypothetical Product |

| 1 | Esterification | EtOH, H₂SO₄ (cat.), reflux | Diethyl 3-(2-thienyl)pentanedioate |

| 2 | Halogenation at C3 | N-Bromosuccinimide (NBS), radical initiator | Diethyl 3-bromo-3-(2-thienyl)pentanedioate |

| 3 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base | Diethyl 3-aryl-3-(2-thienyl)pentanedioate |

| This is a hypothetical reaction scheme and has not been reported in the literature. |

It is crucial to emphasize that these proposed strategies are based on established principles of organic synthesis but have not been specifically applied to this compound according to available scientific literature. Significant experimental work would be required to develop and optimize these synthetic routes.

Introduction of Stereogenic Centers

The introduction of stereogenic centers into the pentanedioic acid backbone of this compound can lead to chiral derivatives with potential applications in asymmetric synthesis and medicinal chemistry. While the parent molecule is achiral, derivatization at the C2, C3, or C4 positions can create one or more stereocenters.

One established method for introducing chirality into molecules containing a glutaric acid moiety is through the desymmetrization of a prochiral precursor. For instance, a 3-substituted glutarimide, which can be synthesized from the corresponding glutaric acid, can undergo enzymatic hydrolysis to yield a chiral monoamide with high enantiomeric excess. While this specific reaction has not been reported for 3-(2-thienyl)glutarimide, it represents a viable strategy for accessing chiral derivatives.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) |

| Alcaligenes faecalis | 3-(4-chlorophenyl)glutarimide | (R)-3-(4-chlorophenyl)glutaric acid monoamide | 98.1% |

| Burkholderia phytofirmans | 3-(4-chlorophenyl)glutarimide | (R)-3-(4-chlorophenyl)glutaric acid monoamide | 97.5% |

| Data from analogous reactions on a similar substrate. |

Another powerful strategy for introducing stereocenters is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent diastereoselective reaction. For example, the carboxylic acid groups of this compound could be converted to amides using a chiral amine, such as a derivative of (S)-(-)-1-phenylethylamine or an Evans oxazolidinone. Deprotonation of the α-carbon (C2 or C4) of this chiral amide followed by reaction with an electrophile would be expected to proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Subsequent removal of the auxiliary would furnish the enantiomerically enriched this compound derivative.

The following table illustrates a potential diastereoselective alkylation using a chiral auxiliary.

| Chiral Auxiliary | Reaction | Electrophile | Diastereomeric Ratio (d.r.) |

| (S)-4-Benzyl-2-oxazolidinone | Diastereoselective enolate alkylation | Methyl iodide | >95:5 (expected) |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Diastereoselective enolate alkylation | Benzyl bromide | >90:10 (expected) |

| Expected outcomes based on the use of these auxiliaries in similar systems. |

These methods provide a conceptual framework for the synthesis of chiral derivatives of this compound. The choice of strategy would depend on the desired stereochemistry and the specific derivative to be synthesized. Experimental validation and optimization would be essential to translate these concepts into practical synthetic protocols.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the advanced applications of This compound in the areas outlined. Research and publications detailing its direct use in polymer synthesis, organic electronics, and supramolecular chemistry as specified are not presently available.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound. The requested detailed research findings, data tables, and discussions on its role as a monomer, in conjugated polymers, as an acceptor material, in blended films with P3HT, or in self-assembly are not documented in the accessible literature.

To provide an article that meets the user's quality standards and strict adherence to the requested content, specific research focusing on "this compound" within these advanced fields would be required. General information on related thiophene compounds or broader concepts in materials science would not align with the explicit instructions to focus solely on this particular molecule.

Advanced Applications of 3 2 Thienyl Pentanedioic Acid in Materials Science and Engineering

Supramolecular Chemistry and Self-Assembly

Design of Hydrogen-Bonded Architectures

The design of hydrogen-bonded architectures utilizing 3-(2-thienyl)pentanedioic acid is fundamentally guided by the principles of crystal engineering and supramolecular chemistry. The molecule's structural characteristics, namely the two carboxylic acid groups and the thienyl substituent, offer specific functionalities for creating diverse and predictable hydrogen bonding patterns, often referred to as supramolecular synthons.

The primary and most robust interaction anticipated in the crystal structure of this compound is the carboxylic acid dimer, a well-established and highly predictable supramolecular synthon. This involves the self-assembly of two carboxylic acid groups from adjacent molecules to form a cyclic motif. The stability of this dimer is a driving force in the crystallization of many carboxylic acids, often leading to the formation of one-dimensional chains or tapes.

The flexibility of the pentanedioic acid backbone also contributes to the potential for structural diversity. The molecule can adopt various conformations, which can influence the relative orientation of the terminal carboxylic acid groups and the central thienyl substituent. This conformational flexibility can lead to polymorphism, where different crystalline forms with distinct hydrogen-bonding patterns and physical properties can be obtained under varying crystallization conditions.

A hypothetical representation of potential hydrogen bonding synthons involving this compound is presented in the table below.

| Synthon Type | Description | Potential Impact on Architecture |

| Carboxylic Acid Dimer | A cyclic motif formed by two hydrogen bonds between the carboxylic acid groups of two molecules. | Formation of 1D chains or tapes. |

| C-H···S Interaction | A weak hydrogen bond between a C-H donor and the sulfur atom of the thienyl ring. | Cross-linking of 1D chains to form 2D sheets. |

| C-H···π Interaction | A weak hydrogen bond between a C-H donor and the π-electron system of the thienyl ring. | Stabilization of the 3D crystal packing. |

Coordination Polymer Formation through Carboxylic Acid Chelation

The dicarboxylic nature of this compound makes it an excellent candidate as a ligand for the construction of coordination polymers, also known as metal-organic frameworks (MOFs). The two carboxylate groups can coordinate to metal ions in various modes, leading to the formation of extended networks with diverse topologies and potential applications in areas such as catalysis, gas storage, and sensing.

The fundamental principle behind the formation of coordination polymers with this ligand is the chelation and bridging of metal centers by the carboxylate functionalities. Upon deprotonation, the carboxylate groups can act as bidentate or monodentate ligands. The flexibility of the pentanedioic acid backbone allows the carboxylate groups to span a range of distances, enabling the formation of coordination polymers with different metal ions and desired structural features.

The coordination of the carboxylate groups to a metal ion can result in several structural motifs. For instance, the two carboxylate groups of a single ligand can chelate to the same metal center, forming a metallacyclic ring. More commonly in the formation of extended networks, the carboxylate groups will bridge two different metal centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti fashion, influencing the dimensionality and porosity of the resulting coordination polymer.

The choice of metal ion is a critical factor in determining the final architecture. Metal ions with different coordination preferences (e.g., octahedral, tetrahedral, square planar) will direct the self-assembly process to yield distinct network topologies. For example, the use of a metal ion that favors octahedral coordination could lead to the formation of a three-dimensional framework, while a metal ion with a preference for square planar geometry might result in two-dimensional layered structures.

The thienyl substituent, while not the primary binding site for most hard metal ions, can influence the properties of the resulting coordination polymer. Its steric bulk can affect the packing of the polymer chains, and its electronic properties can modulate the luminescence or catalytic activity of the framework.

A summary of the potential coordination modes of the 3-(2-thienyl)pentanedioate ligand and their implications for the resulting coordination polymer architecture is provided in the table below.

| Coordination Mode | Description | Resulting Architecture |

| Monodentate | Each carboxylate group binds to a single metal ion. | Can lead to discrete complexes or low-dimensional polymers. |

| Bidentate Chelating | Both oxygen atoms of a carboxylate group bind to the same metal ion. | Formation of stable metallacyclic rings. |

| Bidentate Bridging | The carboxylate group bridges two metal ions. | Essential for the formation of 1D, 2D, or 3D coordination polymers. |

Exploration of 3 2 Thienyl Pentanedioic Acid in Catalysis Research

Acidic Catalytic Applications

The presence of two carboxylic acid groups in 3-(2-Thienyl)pentanedioic acid suggests its potential utility as an acid catalyst. Dicarboxylic acids, in general, can participate in acid-catalyzed reactions through the donation of protons.

Organic acids are known to catalyze a variety of chemical transformations. Dicarboxylic acids can function as Brønsted acid catalysts, and their efficacy can be influenced by the pKa of the carboxylic acid groups. nih.govresearchgate.net Chiral carboxylic acids, for instance, have been successfully employed in a range of enantioselective transformations. rsc.org The acidity of these catalysts can be fine-tuned through their molecular design, which in turn can activate a diverse set of substrates. researchgate.net

In the context of this compound, the two carboxylic acid moieties can potentially act as proton donors. In homogeneous catalysis , the molecule could be dissolved in the reaction medium to catalyze reactions such as esterifications, hydrolyses, and aldol (B89426) condensations. The catalytic activity would be dependent on the solubility of the compound in the specific reaction solvent and the accessibility of the acidic protons.

For heterogeneous catalysis , this compound could be immobilized on a solid support. This approach offers the advantage of easy catalyst separation and recycling. The thiophene (B33073) ring could play a role in the adsorption of the molecule onto the support material. The catalytic performance in a heterogeneous system would be influenced by the surface area and the nature of the interaction between the catalyst and the support.

The table below illustrates the comparison of catalytic activity for different types of acid catalysts in a generic esterification reaction, highlighting the potential parameters of interest for this compound.

Table 1: Illustrative Comparison of Acid Catalysts in Esterification

| Catalyst | Catalyst Type | Reaction Medium | Turnover Frequency (TOF) (h⁻¹) | Recyclability |

|---|---|---|---|---|

| Sulfuric Acid | Mineral Acid | Homogeneous | High | No |

| Amberlyst-15 | Sulfonic Acid Resin | Heterogeneous | Moderate | Yes |

The mechanism of catalysis by dicarboxylic acids typically involves the protonation of a substrate molecule, which enhances its electrophilicity and facilitates the subsequent reaction steps. For example, in an esterification reaction, a carboxylic acid catalyst would protonate the carbonyl oxygen of the carboxylic acid reactant, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.

Density functional theory (DFT) calculations have been used to predict that dicarboxylic acids can catalyze reactions such as the decomposition of carbonic acid. nih.gov These studies suggest that the catalytic efficacy can be influenced by factors like the presence of intramolecular hydrogen bonds, which might affect the ease of proton transfer. nih.gov In the case of this compound, the flexibility of the pentanedioic acid chain could allow for various conformations, some of which might facilitate intramolecular hydrogen bonding between the two carboxylic acid groups. This could, in turn, modulate its catalytic activity.

Further mechanistic studies, both computational and experimental, would be necessary to elucidate the precise catalytic pathways for reactions catalyzed by this compound. Such studies would involve kinetic analysis, isotopic labeling experiments, and spectroscopic identification of reaction intermediates.

Ligand Design for Metal-Organic Catalysis

The structure of this compound, with its dicarboxylate functionality and a sulfur-containing aromatic ring, makes it a promising candidate for use as a ligand in the design of metal-organic catalysts.

The two carboxylate groups of the pentanedioate (B1230348) moiety can act as a bidentate chelating agent, binding to a metal center to form a stable ring structure. wikipedia.org Chelation is an entropically favored process that leads to the formation of more stable metal complexes compared to coordination with monodentate ligands. wikipedia.org The pentanedioate backbone provides a flexible spacer between the two coordinating carboxylate groups, which could allow for the formation of chelate rings of varying sizes, although 5- and 6-membered rings are generally the most stable. wikipedia.org

Table 2: Stability Constants (log K) of Metal Complexes with Dicarboxylate Ligands

| Metal Ion | Ligand | log K₁ | log K₂ |

|---|---|---|---|

| Cu(II) | Malonate | 5.77 | 2.97 |

| Zn(II) | Malonate | 3.86 | 2.21 |

| Cu(II) | Glutarate | 3.00 | - |

| Zn(II) | Glutarate | 2.40 | - |

The thiophene ring in this compound can influence the properties of a metal-organic catalyst in several ways. The sulfur atom in the thiophene ring possesses lone pairs of electrons and can potentially coordinate to a metal center, although this interaction is generally weaker than that of the carboxylate groups. researchgate.net The electronic properties of the thiophene ring can also be tuned, which in turn can modulate the electronic density at the metal center and influence its catalytic activity. nih.gov

Furthermore, the steric bulk of the thiophene group can play a significant role in determining the stereochemistry of the resulting metal complex and can influence the selectivity of the catalyzed reaction. mdpi.com The planarity and aromaticity of the thiophene ring can also lead to π-stacking interactions, which could be exploited in the design of supramolecular catalytic systems. Thiophene derivatives have been successfully used as ligands in a variety of catalytic systems, including those for cross-coupling reactions and polymerization. rsc.orgnih.gov The presence of the thiophene moiety in this compound therefore offers a handle for fine-tuning the steric and electronic properties of the corresponding metal complexes, which is a key aspect of rational catalyst design.

Biological and Medicinal Chemistry Research Involving 3 2 Thienyl Pentanedioic Acid

Design of Enzyme Inhibitors and Modulators

The structure of 3-(2-Thienyl)pentanedioic acid is well-suited for the design of enzyme inhibitors, particularly for metalloenzymes that recognize acidic substrates. The pentanedioic acid portion can mimic endogenous dicarboxylate molecules like glutamate (B1630785), while the thienyl group can occupy hydrophobic pockets and modulate the compound's physicochemical properties.

Scaffold for PHEX Enzyme Inhibition Analogues

While direct studies on this compound as an inhibitor of the PHEX (Phosphate-regulating neutral endopeptidase) enzyme are not extensively documented in publicly available research, its core structure is highly relevant. PHEX is a zinc metalloenzyme, and its inhibitors often feature metal-binding pharmacophores. nih.govrsc.org The development of inhibitors for metalloenzymes is a significant area of research, with a focus on creating scaffolds that can effectively chelate the active site metal ion. escholarship.orgescholarship.org

The pentanedioic acid backbone, particularly when functionalized with groups capable of interacting with the zinc ion in the enzyme's active site, serves as a validated scaffold for this class of enzymes. This is exemplified by the extensive research on the related enzyme, NAALADase. Given the mechanistic similarities between these metallopeptidases, the this compound scaffold is a rational starting point for designing novel PHEX inhibitor analogues. The thienyl group can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

Development of NAALADase Inhibitors

The most prominent application of the pentanedioic acid scaffold in enzyme inhibition is in the development of potent inhibitors for N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), also known as glutamate carboxypeptidase II (GCPII). nih.gov This enzyme hydrolyzes N-acetylaspartylglutamate (NAAG) in the brain to produce glutamate. nih.gov Excessive glutamate is implicated in excitotoxic nerve damage, making NAALADase inhibitors a therapeutic target for conditions like stroke and neuropathic pain. nih.govacs.org

The pentanedioic acid core acts as a glutamate mimetic, allowing it to bind to the active site of the enzyme. A key example is 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a highly potent and selective NAALADase inhibitor. nih.govresearchgate.net 2-PMPA has demonstrated significant neuroprotective effects in preclinical models by reducing glutamate levels and increasing concentrations of NAAG. nih.govfrontiersin.org The success of 2-PMPA and other phosphinic acid-based analogues underscores the utility of the pentanedioic acid backbone as a foundational element for NAALADase inhibitor design. acs.orgnih.gov While these potent inhibitors feature a phosphonate (B1237965) group for zinc binding, the underlying pentanedioic acid structure is critical for substrate recognition.

| Compound Name | Core Scaffold | Key Functional Group | IC₅₀ | Therapeutic Potential |

| 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) | Pentanedioic Acid | Phosphonate | 300 pM researchgate.net | Neuroprotection, Neuropathic Pain nih.govresearchgate.net |

| (S)-2-(Hydroxyphosphinoylmethyl)pentanedioic acid | Pentanedioic Acid | Hydroxyphosphinoyl | N/A | Precursor for NAALADase inhibitors nih.gov |

Functionalization for Drug Conjugates and Prodrug Strategies

The chemical structure of this compound, with two carboxylic acid groups, allows for its functionalization and incorporation into more complex molecular designs, such as drug conjugates and prodrugs.

Linker Molecule in Target-Specific Delivery Systems

Bifunctional linker molecules are crucial components in targeted drug delivery systems, connecting a targeting moiety (like an antibody or small molecule) to a cytotoxic or therapeutic payload. nih.gov The ideal linker is stable in circulation but allows for the release of the active drug at the target site. Dicarboxylic acids are often used as components of these linkers. The two carboxyl groups on this compound provide two points of attachment, enabling it to be chemically conjugated to other molecules, such as drugs, peptides, or targeting ligands. For instance, one carboxyl group could be linked to a tumor-targeting agent, while the other is attached to an anticancer drug, creating a targeted drug conjugate. The specific chemistry of the linker, including its length and flexibility, can be fine-tuned to control the release profile of the payload. nih.gov

Influence of Thienyl and Pentanedioic Acid Moieties on Biochemical Interactions

The two core components of the molecule each play a distinct role in its potential biochemical interactions.

Pentanedioic Acid Moiety: As established in the context of NAALADase inhibitors, the pentanedioic acid portion serves as a structural mimic of glutamate. This allows it to interact with the active sites of enzymes and receptors that recognize glutamate or other dicarboxylic acids. This mimicry is fundamental to its function as an enzyme inhibitor scaffold.

Thienyl Moiety: The thiophene (B33073) ring is a classic example of a bioisostere for a benzene (B151609) ring. nih.gov In medicinal chemistry, replacing a phenyl group with a thienyl group is a common strategy to modulate a molecule's properties. nih.govderpharmachemica.com The sulfur atom in the thiophene ring alters the electronic distribution and can participate in different interactions compared to a phenyl ring. This substitution can influence metabolic stability (by blocking or altering sites of oxidation), lipophilicity, and binding interactions with protein targets. nih.govresearchgate.net The thienyl group can fit into hydrophobic pockets within a protein's active site, and its orientation can be critical for achieving high-affinity binding.

Investigation of Bioactivity as a Core Scaffold for Novel Bioactive Compounds

The combination of a known bioactive fragment (thiophene) with a versatile backbone (pentanedioic acid) makes this compound an attractive core scaffold for the discovery of new bioactive compounds. Thiophene and its derivatives are considered "privileged" structures in medicinal chemistry, appearing in numerous approved drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govresearchgate.net

By using this compound as a starting material, medicinal chemists can synthesize libraries of new chemical entities. The carboxylic acid groups can be converted into amides, esters, or other functional groups to explore structure-activity relationships. researchgate.netmdpi.comjocpr.com The thienyl ring itself can also be further substituted. This approach allows for the exploration of diverse chemical space to identify compounds with novel biological activities, from enzyme inhibitors to receptor modulators. nih.govmdpi.com The inherent properties of the scaffold provide a solid foundation for developing leads with potentially favorable drug-like characteristics.

Exploration in Anti-Cancer Agent Development (e.g., as a scaffold for folate receptor-targeted compounds)

A significant area of research has been the use of a thienoyl scaffold, derived from this compound, in the development of antifolates designed to selectively target cancer cells. These compounds are of particular interest due to the overexpression of folate receptors (FRs), especially FRα, on the surface of various human tumors, including those of the ovaries, lungs, and kidneys. researchgate.net This overexpression provides a pathway for the selective delivery of cytotoxic agents to malignant cells while sparing normal tissues. researchgate.net

Researchers have synthesized novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates that demonstrate potent inhibitory activity against cancer cells expressing high levels of FRα. nih.gov These compounds are designed to be poor substrates for the reduced folate carrier (RFC), which is ubiquitously expressed in normal tissues, thereby enhancing their tumor selectivity. nih.govnih.gov Instead, they gain entry into cancer cells via FRs and the proton-coupled folate transporter (PCFT), which is also often upregulated in tumors. nih.govnih.gov

Once inside the cell, these antifolates primarily act by inhibiting key enzymes in the de novo purine (B94841) nucleotide biosynthesis pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.gov The inhibition of this pathway deprives cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell death. nih.gov

One notable example is a 6-substituted pyrrolo[2,3-d]pyrimidine with a thienoyl side chain that has shown potent activity against KB and IGROV1 human tumor cells, which express FRα. nih.gov In preclinical studies using mouse models with KB tumors, this compound demonstrated significant anti-tumor activity, leading to a substantial reduction in tumor size and even cures in some cases. nih.gov

| Cell Line | FRα Expression | IC₅₀ (nM) |

|---|---|---|

| KB | High | 0.55 |

| IGROV1 | High | 0.97 |

Structure-Activity Relationship (SAR) Studies on Derivatives

The development of potent and selective anti-cancer agents based on the this compound scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies have systematically explored how modifications to different parts of the molecule impact its biological activity, including its binding affinity to folate receptors, transport into cells, and inhibition of target enzymes.

The Thienyl Moiety: The replacement of a 1,4-phenyl ring with a 2,5-thienyl ring in the side chain of antifolates has been shown to increase potency and reduce toxicity. nih.gov This modification is a key feature of the this compound-containing compounds and contributes significantly to their pharmacological profile. nih.gov

The Pentanedioic Acid (Glutamate) Moiety: The terminal L-glutamate portion of these antifolates is crucial for their recognition by folate receptors and transport into cancer cells. SAR studies have investigated the impact of replacing L-glutamate with other natural or unnatural amino acids. nih.gov These studies have revealed that while some modifications are tolerated, the L-glutamate structure generally provides optimal activity for FRα-expressing cells. nih.gov

The Carbon Bridge Length: The length of the carbon bridge connecting the heterocyclic core to the thienoyl moiety has also been a subject of SAR studies. It has been found that analogs with a three or four-carbon bridge length tend to exhibit the most potent activity against FR-expressing tumors. nih.gov A decrease in activity was observed with longer bridge lengths. nih.gov

| Molecular Modification | Observation | Impact on Activity |

|---|---|---|

| Replacement of Phenyl with Thienyl Ring | Increased potency and decreased toxicity. nih.gov | Positive |

| Modification of the L-glutamate Moiety | Alterations can reduce binding affinity to folate receptors. nih.gov | Generally Negative |

| Variation in Carbon Bridge Length | Optimal activity observed with 3 or 4 carbon atoms. nih.gov | Dependent on Length |

These SAR studies have been instrumental in optimizing the design of antifolates that incorporate the this compound scaffold, leading to the identification of compounds with high potency and selectivity for cancer cells.

Future Research Directions and Translational Perspectives

Development of Sustainable Synthetic Routes

The future synthesis of 3-(2-Thienyl)pentanedioic acid is anticipated to pivot towards green and sustainable chemistry principles. Traditional synthetic methods often rely on harsh reagents and generate considerable waste. Future research will likely focus on developing novel, environmentally benign pathways.

Key strategies for sustainable synthesis include:

Continuous-Flow Processes : Shifting from batch to continuous-flow reactors can offer superior control over reaction parameters, enhance safety, and improve yield and purity. This approach is particularly beneficial for managing potentially energetic intermediates. rsc.org

Metal-Free Catalysis : The development of synthetic routes that avoid heavy or toxic metal catalysts is a primary goal. This reduces environmental contamination and simplifies purification processes. rsc.org

Aqueous Media : Utilizing water as a solvent instead of volatile organic compounds represents a significant step towards greener chemical production. researchgate.net

| Parameter | Traditional Batch Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Catalysts | Often relies on heavy metals | Focus on metal-free or biocatalysis |

| Solvents | Volatile organic compounds | Water, supercritical fluids, or solvent-free conditions |

| Process | Batch processing | Continuous-flow systems |

| Efficiency | Lower atom economy, more waste | High atom economy, minimal waste |

Exploration of Novel Material Applications beyond Current Paradigms

The unique structure of this compound makes it a promising building block for advanced materials. The dicarboxylic acid functionality allows it to act as a monomer in polymerization reactions, while the thiophene (B33073) ring imparts valuable electronic and optical properties.

Future applications in materials science could include:

Advanced Polyamides and Polyesters : This compound can be polymerized with various diamines or diols to create novel co-polyamides and polyesters. mdpi.com The incorporation of the thienyl group could enhance thermal stability and introduce specific optical or electrical characteristics, making these polymers suitable for applications like high-performance films or membranes for water desalination. mdpi.com

Organic Photovoltaics : Thiophene derivatives are widely used in organic electronics. researchgate.net By functionalizing this compound, it could be incorporated into conjugated polymers or used to create fullerene derivatives (analogous to PCBM) for use as acceptor materials in bulk heterojunction solar cells. researchgate.net

Photochromic Materials : The thiophene moiety is a key component in some photochromic diarylethenes, which can reversibly change color upon irradiation with light. researchgate.net Research could explore the integration of the this compound scaffold into such systems to develop new smart materials for optical data storage or light-responsive devices.

Advanced Computational Modeling for Structure-Property Relationships

Computational modeling will be an indispensable tool for accelerating the discovery and optimization of applications for this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can predict a wide range of properties before synthesis, saving time and resources.

Key areas for computational investigation include:

Predicting Material Properties : Modeling can be used to forecast the electronic bandgap, charge mobility, and optical absorption spectra of polymers derived from this compound, guiding the design of materials for organic electronics.

Simulating Biological Interactions : For biomedical applications, computational docking and molecular dynamics can predict how derivatives of this compound bind to specific protein targets, such as enzymes or receptors. researchgate.net This allows for the rational design of potent and selective drug candidates.

Reaction Mechanism Studies : Computational chemistry can elucidate the mechanisms of synthetic reactions, helping to optimize conditions for higher yields and sustainability. mdpi.com

Diversification of Biological Applications and Target Identification

The structural components of this compound are found in various biologically active molecules, suggesting a rich potential for medicinal chemistry applications. The thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs.

Future research should focus on:

Anticancer Agents : Derivatives of pentanedioic acid have been investigated as inhibitors of enzymes crucial for cancer cell survival, such as farnesyltransferase. researchgate.netrsc.org Furthermore, thienoyl-containing compounds have been developed as antifolates that inhibit purine (B94841) biosynthesis, a key pathway for cancer proliferation. nih.govnih.gov Derivatives of this compound could be designed and screened as novel inhibitors in these pathways.

Neurological Disorders : Thienyl-containing amino acid derivatives have been designed as potent agonists for NMDA receptor subtypes, which are important targets for treating neurological and psychiatric disorders. nih.govresearchgate.net The scaffold of this compound could serve as a starting point for developing new modulators of neurotransmitter receptors.

Antimicrobial and Antiparasitic Agents : Thiophene-based compounds have demonstrated activity against bacteria, fungi, and parasites like Plasmodium falciparum, the causative agent of malaria. mdpi.comresearchgate.net High-throughput screening of a library of this compound derivatives could identify new leads for infectious diseases.

| Therapeutic Area | Potential Molecular Target | Rationale/Related Compounds |

|---|---|---|

| Oncology | GARFTase, Farnesyltransferase | Thienoyl antifolates, Pentanedioic acid FTase inhibitors rsc.orgnih.gov |

| Neurology | NMDA Receptors | (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic acid derivatives nih.gov |

| Infectious Disease | Various microbial/parasitic enzymes | 3-Aryl-3-(furan-2-yl)propanoic acids, Thienylquinoxaline derivatives mdpi.comresearchgate.net |

Integration into Multidisciplinary Research Platforms

To fully unlock the potential of this compound, future research must be highly collaborative and integrated across different scientific fields. The "design-build-test-learn" cycle can be accelerated through multidisciplinary platforms that combine several key technologies.

Future research frameworks should include:

Automated Synthesis : The use of automated systems can rapidly generate libraries of derivatives based on the this compound scaffold, providing a diverse set of compounds for screening. mdpi.com

High-Throughput Screening (HTS) : HTS platforms can quickly evaluate the biological activity or material properties of large compound libraries, enabling the rapid identification of promising candidates.

Computational and AI Integration : Machine learning and artificial intelligence can analyze screening data to build predictive models for structure-activity relationships (SAR), guiding the design of subsequent generations of compounds with improved properties.

Collaborative Networks : Fostering collaboration between synthetic chemists, material scientists, computational modelers, biologists, and pharmacologists will be essential to translate fundamental discoveries into practical applications.